2-Hydroxy-5-(trifluoromethoxy)benzaldehyde
Overview
Description
“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is a white to pale yellow low melting solid . It is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans . It may be used in the preparation of various compounds .
Synthesis Analysis
“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” can be synthesized from "2-Methoxy-5-(trifluoromethoxy)benzaldehyde" .
Molecular Structure Analysis
The molecular formula of “2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is C8H5F3O3 .
Chemical Reactions Analysis
“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans .
Physical And Chemical Properties Analysis
“2-Hydroxy-5-(trifluoromethoxy)benzaldehyde” is a white to pale yellow low melting solid . Its molecular weight is 206.12 g/mol . The computed properties include a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 2 .
Scientific Research Applications
Intermediate in Biotransformation Pathways
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is formed as an intermediate during the biotransformation pathways of CP-122,721 in humans . CP-122,721 is a drug candidate that was studied for its potential use in treating anxiety and depression.
Synthesis of Specific Phenols
This compound may be used in the preparation of 2-[(E)-2-hydroxy-5-(trifluoromethoxy)benzylideneamino]-4-methylphenol . This specific phenol could have potential applications in various chemical reactions due to its unique structure.
Safety and Hazards
Mechanism of Action
Target of Action
It is known to be an intermediate in the biotransformation pathways of cp-122,721 .
Mode of Action
It is known to interact with its targets during the biotransformation pathways of CP-122,721 .
Biochemical Pathways
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde is formed as an intermediate during the biotransformation pathways of CP-122,721
properties
IUPAC Name |
2-hydroxy-5-(trifluoromethoxy)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c9-8(10,11)14-6-1-2-7(13)5(3-6)4-12/h1-4,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUZBERVMUEJTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40361440 | |
Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
93249-62-8 | |
Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40361440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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